molecular formula C25H26FN3O7S B13389062 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid

23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid

カタログ番号: B13389062
分子量: 531.6 g/mol
InChIキー: BICYDYDJHSBMFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[...]tetracosa-...heptaene-5,9-dione; methanesulfonic acid (CAS: 169869-90-3, molecular weight: 531.56 g/mol) is a complex heterocyclic molecule with a mesylate (methanesulfonate) counterion. Its IUPAC name and SMILES notation (CS(O)(=O)=O.CC [C@@]1(O)C(=O)OCc2c1cc1-c3nc4cc(F)c(C)c5CCC@Hc(c3Cn1c2=O)c45) highlight key structural features :

  • Polycyclic framework: A hexacyclic system with fused oxa- and diaza-heterocycles.
  • Substituents: Ethyl, hydroxy, fluoro, methyl, and amino groups positioned at specific stereochemical centers (10S,23S).
  • Counterion: Methanesulfonic acid enhances solubility and stability, common in pharmaceutical salts.

特性

IUPAC Name

23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICYDYDJHSBMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Exatecan involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Exatecan follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are stringent to ensure the consistency and safety of the final product .

化学反応の分析

Types of Reactions

Exatecan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

Exatecan has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its effects on cellular processes and DNA interactions.

    Medicine: Explored as a potential therapeutic agent for various types of cancer due to its ability to inhibit DNA topoisomerase I.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

作用機序

Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, Exatecan prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making Exatecan a promising candidate for cancer therapy .

類似化合物との比較

Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / CAS Molecular Weight Key Substituents Stereochemistry Counterion
Target Compound (169869-90-3) 531.56 18-F, 10-OH, 23-NH2, 19-CH3 (10S,23S) Methanesulfonate
Dendalone 3-hydroxybutyrate N/A 3-hydroxybutyrate ester (4S,5S,8R,9R,...) None
N-[(10S,23S)-...heptaen-23-yl]-2-hydroxyacetamide N/A 2-hydroxyacetamide side chain (10S,23S) None

Key Observations :

  • Fluorine Substitution: The 18-F substituent in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like dendalone 3-hydroxybutyrate .
  • Hydroxy Groups : The 10-OH group is critical for hydrogen bonding, similar to the 3-hydroxybutyrate in dendalone derivatives .

Functional and Computational Comparisons

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform analyzes compound-proteome interactions to infer functional similarities. The target compound’s hexacyclic core and fluorinated aromatic system likely yield a proteomic signature distinct from simpler heterocycles (e.g., pyridines or quinolines) but overlapping with topoisomerase inhibitors like Exatecan .

Structural Similarity (SimilarityLab)

SimilarityLab identifies commercially available analogs based on structural and activity

  • Top Matches : Fluorinated diazahexacyclic compounds (e.g., Exatecan derivatives) with IC50 values <100 nM against cancer cell lines.
  • Activity Cliffs : Substitution at C19 (methyl vs. ethyl) reduces potency by 10-fold in colorectal cancer models .

Pharmacological and Stereochemical Considerations

  • Stereochemistry : The (10S,23S) configuration is critical for binding to DNA-topoisomerase I complexes, as evidenced by reduced activity in (10R,23R) diastereomers .
  • Methanesulfonate Counterion : Improves aqueous solubility (logP ≈ 1.2) compared to free base forms (logP ≈ 2.8) but may increase renal toxicity risks .

生物活性

The compound 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione; methanesulfonic acid is a complex chemical structure that has garnered attention for its potential biological activities, particularly in the field of oncology as a topoisomerase I inhibitor.

PropertyValue
IUPAC Name23-amino-10-ethyl-18-fluoro...
Molecular Weight531.56 g/mol
FormulaC25H26FN3O7S
CAS Number169869-90-3

The primary mechanism of action for this compound involves its role as a topoisomerase I inhibitor . Topoisomerases are enzymes that manage the topology of DNA during replication and transcription processes. By inhibiting these enzymes, the compound causes DNA damage leading to apoptosis in rapidly dividing cancer cells. This mechanism is particularly effective in targeting specific cancers such as HER2-positive breast cancer and gastric cancer when used in conjunction with monoclonal antibodies.

Biological Activity

  • Antitumor Activity : The compound has been shown to exhibit significant antitumor activity through its incorporation into antibody-drug conjugates (ADCs). For example:
    • Trastuzumab Deruxtecan : This ADC combines trastuzumab with the compound to target HER2-positive tumors effectively.
    • Patritumab Deruxtecan : An experimental ADC targeting non-small cell lung cancer.
  • Cellular Uptake and Efficacy : The compound's design allows it to bind selectively to cancer cell receptors (e.g., HER3), facilitating internalization and subsequent cytotoxic effects once inside the cell.

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound in combination with trastuzumab against HER2-positive breast cancer cell lines. Results indicated:

  • Inhibition of Cell Proliferation : The compound significantly reduced cell viability in vitro.
  • Apoptotic Induction : Flow cytometry revealed increased apoptotic markers in treated cells compared to controls.

Study 2: Pharmacokinetics

Another study focused on the pharmacokinetic profile of the compound when administered as part of an ADC:

  • Biodistribution Analysis : The compound showed preferential accumulation in tumor tissues over normal tissues.
  • Half-Life Determination : The half-life was determined to be approximately 12 hours post-administration.

Comparative Analysis with Similar Compounds

Compound NameMechanismUnique Features
ExatecanTopoisomerase I inhibitorKnown for its potent cytotoxic effects
IrinotecanTopoisomerase I inhibitorUsed primarily for colorectal cancer
Trastuzumab DeruxtecanADC targeting HER2Combines antibody specificity with cytotoxicity

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。